5-Methoxythiophene-2-carboxylic acid

Descripción general

Descripción

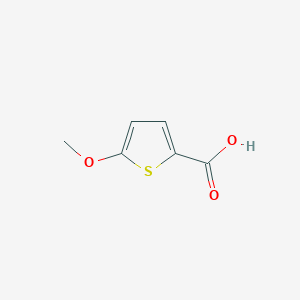

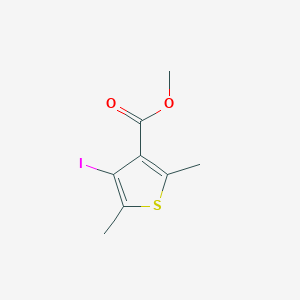

5-Methoxythiophene-2-carboxylic acid is a chemical compound with the molecular formula C6H6O3S . It is also known as 5-methylthiophene-2-carboxylic acid .

Synthesis Analysis

The synthesis of this compound involves several methods . One method involves the reaction with ethylaluminum dichloride in hexane and toluene at 100°C under 22502.3 Torr for 3 hours . This reaction is performed in an autoclave under an inert atmosphere and is a regioselective reaction .Molecular Structure Analysis

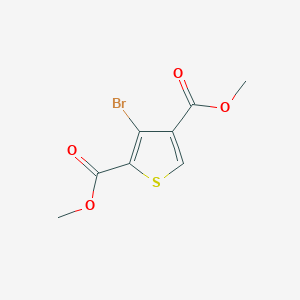

The molecular structure of this compound consists of a thiophene ring with a methoxy group at the 5-position and a carboxylic acid group at the 2-position . The InChI Key for this compound is ILLPXKQRQUSURG-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación

Photoremovable Protecting Group for Carboxylic Acids : 5-Methoxythiophene-2-carboxylic acid derivatives have been studied for their potential as photoremovable protecting groups in organic synthesis and biochemistry. This application is significant for the development of 'caged compounds' where the release of active molecules is controlled by light (Zabadal et al., 2001).

Structural and Vibrational Spectroscopy : The crystal and molecular structure of 5-Methoxyindole-2-carboxylic acid, a related compound, has been determined through X-ray diffraction analysis and vibrational spectroscopy, aiding in the understanding of molecular interactions and hydrogen bonding (Morzyk-Ociepa et al., 2004).

Polymer Synthesis : Terthiophene-3′-carboxylic acid, another derivative, is used in the synthesis of functionalized polyterthiophenes. This application is relevant in the development of conductive polymer films for various electronic applications (Lee et al., 2002).

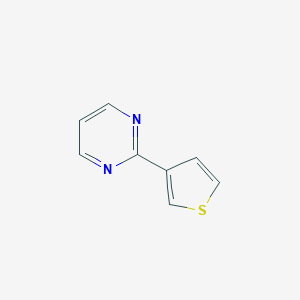

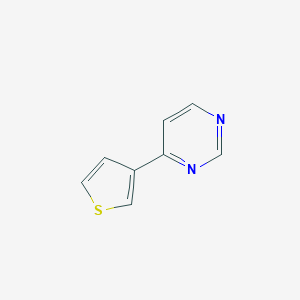

C-H Arylation of Thiophenes : The compound finds use in the field of catalysis, particularly in the rhodium(III)-catalyzed decarboxylative C-H/C-H cross-coupling of carboxylic acids with thiophenes, facilitating the synthesis of biaryl scaffolds (Zhang et al., 2015).

Antimicrobial Activity : Some derivatives of this compound have been investigated for their antibacterial activity, indicating potential applications in pharmaceutical research (Babu et al., 2016).

Inhibitor in Escherichia coli : 5-Methoxyindole-2-carboxylic acid has been identified as an inhibitor of binding protein-dependent transport in Escherichia coli, suggesting its role in biochemical and microbiological studies (Richarme, 1985).

Solar Cell Performance : Carboxylic acid derivatives like this compound are used in the synthesis of conductive polymer dyes, which are crucial in enhancing the performance of solar cells (Yoon et al., 2011).

Potential Antidiabetic Agent : 5-Methoxyindole-2-carboxylic acid has shown potential as an antidiabetic agent, suggesting its reexploration for the treatment of diabetes (Yan, 2018).

Safety and Hazards

The safety data sheet for 5-Methoxythiophene-2-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .

Propiedades

IUPAC Name |

5-methoxythiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S/c1-9-5-3-2-4(10-5)6(7)8/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLPXKQRQUSURG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

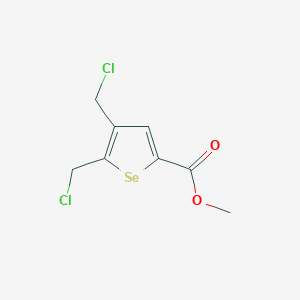

![Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate](/img/structure/B428974.png)

![Methyl 4,6-dihydroselenopheno[3,4-b]thiophene-2-carboxylate](/img/structure/B428976.png)

![4,6-dimethyl-1H,3H-selenopheno[3,4-c]thiophene](/img/structure/B428987.png)